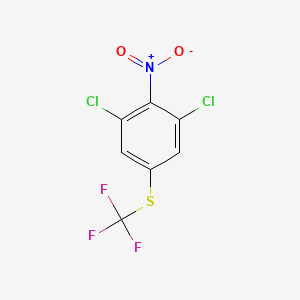
2-Butenoic acid, 3-(acetylamino)-4-(2,4,5-trifluorophenyl)-, methyl ester, (2Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate is a synthetic organic compound with the molecular formula C13H12F3NO3 It is characterized by the presence of a trifluorophenyl group, an acetamido group, and a but-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate typically involves the reaction of methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out in a solvent like tetrahydrofuran (THF) and heated to reflux for several hours. After completion, the reaction mixture is quenched with hydrochloric acid and extracted with ethyl acetate. The organic phase is washed with sodium bicarbonate and brine, dried over sodium sulfate, and concentrated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through techniques such as flash chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the but-2-enoate moiety to a single bond.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or rhodium complexes.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated butanoate derivatives.
Substitution: Formation of halogenated or nitrated trifluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The trifluorophenyl group may enhance binding affinity and specificity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate: Similar structure but with a saturated butanoate moiety.
2,4,5-Trifluorophenylacetic acid: Contains the trifluorophenyl group but lacks the acetamido and but-2-enoate moieties.
Uniqueness
Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate is unique due to the combination of its trifluorophenyl group and the but-2-enoate moiety, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C13H12F3NO3 |
|---|---|
Peso molecular |
287.23 g/mol |
Nombre IUPAC |
methyl (E)-3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate |
InChI |
InChI=1S/C13H12F3NO3/c1-7(18)17-9(5-13(19)20-2)3-8-4-11(15)12(16)6-10(8)14/h4-6H,3H2,1-2H3,(H,17,18)/b9-5+ |
Clave InChI |
IZFJPBWBAPIUAN-WEVVVXLNSA-N |
SMILES isomérico |
CC(=O)N/C(=C/C(=O)OC)/CC1=CC(=C(C=C1F)F)F |
SMILES canónico |
CC(=O)NC(=CC(=O)OC)CC1=CC(=C(C=C1F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14045151.png)
![3-(Difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14045157.png)

![Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride](/img/structure/B14045164.png)






![1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine](/img/structure/B14045207.png)

